molecular formula C20H11BrCl2N2O2 B11540506 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11540506
M. Wt: 462.1 g/mol
InChI Key: WRWUNUXAFSDRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step often involves the synthesis of the benzoxazole ring. This can be achieved through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Aldol Condensation: The final step involves an aldol condensation reaction between the halogenated benzoxazole derivative and a suitable aldehyde to form the imino-methylphenol structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The halogen atoms in the compound make it susceptible to nucleophilic substitution reactions. For example, treatment with nucleophiles like amines or thiols can replace the halogen atoms with corresponding functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of halogen atoms and the benzoxazole ring could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-chloro-6-fluorophenol: Similar structure but with a fluorine atom instead of the benzoxazole moiety.

    2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the bromine atom.

    4-bromo-2-chloro-6-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol: Lacks the additional chlorine atom on the benzoxazole ring.

Uniqueness

The uniqueness of 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol lies in its specific combination of halogen atoms and the benzoxazole ring, which can confer unique chemical and biological properties not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H11BrCl2N2O2

Molecular Weight

462.1 g/mol

IUPAC Name

4-bromo-2-chloro-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H11BrCl2N2O2/c21-13-7-12(19(26)16(23)8-13)10-24-15-4-1-11(2-5-15)20-25-17-9-14(22)3-6-18(17)27-20/h1-10,26H

InChI Key

WRWUNUXAFSDRBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)Br)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.